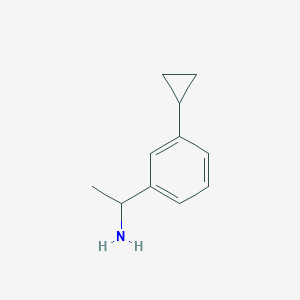
1-(3-Cyclopropylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopropylphenyl)ethan-1-amine is a chemical compound with the molecular formula C11H15N . It’s used for research and development purposes .
Synthesis Analysis
Transaminases are capable of carrying out chiral selective transamination of prochiral ketones to synthesize 1-(3-Cyclopropylphenyl)ethan-1-amine . A colorimetric method has been developed to screen transaminases using an inexpensive amine donor . The process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .Chemical Reactions Analysis
Transaminases are used in the synthesis of 1-(3-Cyclopropylphenyl)ethan-1-amine . These enzymes carry out chiral selective transamination of prochiral ketones . The reaction involves the use of an inexpensive amine donor .Scientific Research Applications
Practical Palladium Catalysts for C-N and C-O Bond Formation
Palladium catalysts have been developed for the arylation of amines and alcohols, demonstrating significant advancements in synthetic organic chemistry. These catalysts are integral to forming C-N and C-O bonds, offering a broad substrate scope and improved reaction conditions. Their applications extend to natural product synthesis, new synthetic methodologies, and medicinal chemistry, showcasing the versatility and impact of palladium catalysis in modern organic synthesis Muci & Buchwald, 2002.
Reductive Amination Employing Hydrogen
The reductive amination process, utilizing hydrogen as a reducing agent, is a cornerstone in amine synthesis. This method's significance lies in its ability to produce primary, secondary, and tertiary alkyl amines, which are pivotal in pharmaceuticals, agrochemicals, and materials. Recent advancements highlight the progress in catalyst development, especially those based on earth-abundant metals, underscoring the process's applicability in large-scale productions due to the economic and abundant nature of hydrogen Irrgang & Kempe, 2020.
Applications in Food Preservation
1-Methylcyclopropene (1-MCP) is extensively researched for its effects on fruits and vegetables, illustrating the critical role of cyclopropyl compounds in ethylene perception and food preservation. This chemical's ability to enhance the storage and quality of produce, especially apples, underlines its potential for broader applications across various fruits and vegetables, providing insights into ethylene's role in ripening and senescence Watkins, 2006.
Analytical Methods for Determination in Foods
The analysis of biogenic amines in foods, where 1-(3-Cyclopropylphenyl)ethan-1-amine could potentially be a subject of study, is critical due to their significance in food safety and quality. Techniques such as HPLC, alongside derivatization methods, offer quantitative determination of these compounds, showcasing the need for rigorous analytical approaches in monitoring food quality and safety Önal, 2007.
Plasma Methods for Biomolecule Immobilization
Plasma surface treatments generate reactive surfaces for biomolecule immobilization, including amines, which are essential for bio-specific interfacial responses. This technology's ability to produce surfaces with amine, carboxy, hydroxy, and aldehyde groups opens up numerous possibilities for biomedical applications, from cell colonization to the immobilization of biologically active molecules Siow et al., 2006.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-cyclopropylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7-9H,5-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRIGTRPKTZQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopropylphenyl)ethan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide](/img/structure/B2659676.png)
![4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B2659677.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide](/img/structure/B2659679.png)
![8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2659680.png)
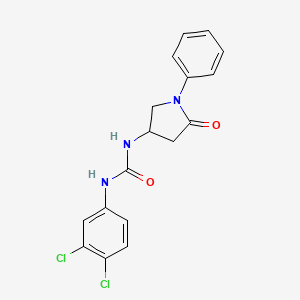
![4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine](/img/structure/B2659684.png)
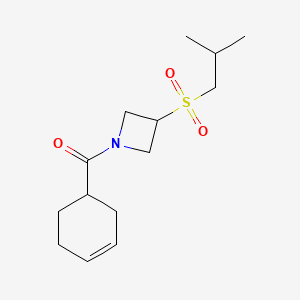
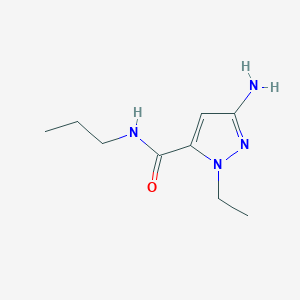
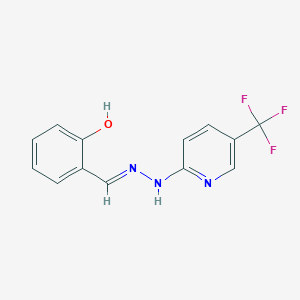
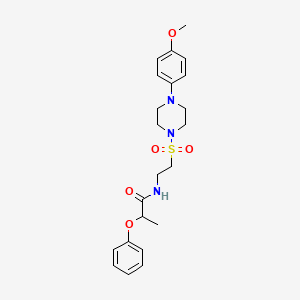
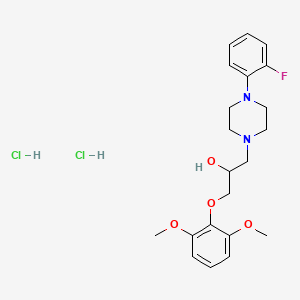
![N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2659695.png)
![2-[benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)quinazolin-4(3H)-one](/img/structure/B2659697.png)
![6-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2659698.png)